molecular formula C25H18BrN3 B15123269 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine

4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15123269
M. Wt: 440.3 g/mol
InChI Key: ODTPFWPKEDNPHV-UHFFFAOYSA-N
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Description

4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a trityl group at the 1st position of the pyrazolo[3,4-c]pyridine core. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination.

    p-methoxybenzyl chloride (PMB-Cl): Used for protection of the NH group.

    Trityl chloride: Used for tritylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biological probe due to its structural similarity to purine bases.

    Medicine: Investigated for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.

    1H-pyrazolo[3,4-c]pyridine: Another related compound with a different substitution pattern.

    4-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the trityl group

Uniqueness

4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both the bromine atom and the trityl group, which confer distinct chemical and biological properties. The trityl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C25H18BrN3

Molecular Weight

440.3 g/mol

IUPAC Name

4-bromo-1-tritylpyrazolo[3,4-c]pyridine

InChI

InChI=1S/C25H18BrN3/c26-23-17-27-18-24-22(23)16-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

ODTPFWPKEDNPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CN=CC(=C5C=N4)Br

Origin of Product

United States

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